1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including ethyl, fluorophenyl, methyl, and trifluoromethyl groups. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired pyrazolopyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-quality starting materials and advanced purification techniques such as chromatography can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated substituents enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the pyrazole ring.
5-aminopyrazole: Contains the pyrazole ring but lacks the pyridine and fluorinated substituents.
Trifluoromethyl-β-diketones: Used as precursors in the synthesis of pyrazolopyridines.
Uniqueness
1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorinated and methyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H13F4N3 |
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Molecular Weight |
323.29 g/mol |
IUPAC Name |
1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H13F4N3/c1-3-23-15-14(9(2)22-23)12(16(18,19)20)8-13(21-15)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
DWSGXCGXHDTIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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